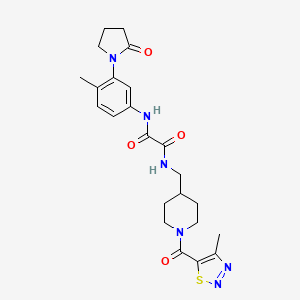

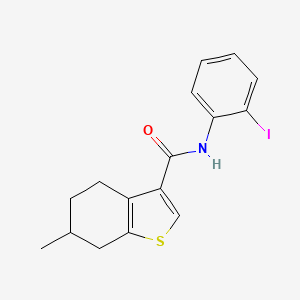

N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H28N6O4S and its molecular weight is 484.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

- Synthesis of 1,2,4-Thiadiazoles: These compounds can be synthesized through oxidative dimerization of carbothioamides, utilizing environmentally safe oxidants like Oxone. This method provides an efficient pathway for generating thiadiazoles, which are valuable for their diverse biological activities (Yoshimura et al., 2014).

- Novel Heterocyclic Syntheses: The creation of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole through treatment with various reagents showcases the versatility of heterocyclic chemistry in drug design and development (El‐Emary et al., 2002).

Biological Applications

- Inhibition of Human Carbonic Anhydrase Isozymes: Sulfonamides incorporating aroylhydrazone, piperidinyl, and thiadiazinyl moieties have been investigated for their inhibition capabilities against human carbonic anhydrase isozymes, showcasing potential applications in treating conditions like glaucoma and edema (Alafeefy et al., 2015).

Pharmacological Potential

- Antimicrobial Activity: Compounds synthesized from 3-methyl-1-phenyl-5-amino pyrazole derivatives have shown significant antibacterial and antifungal activities, suggesting potential uses in developing new antimicrobial agents (Suresh et al., 2016).

Analytical Chemistry

- Mixed Ligand Tricarbonyl Complexes: The development of mixed ligand fac-tricarbonyl complexes using [99(m)Tc(OH2)3(CO)3]+ as a precursor demonstrates the application of these complexes in radiopharmaceuticals and diagnostic imaging (Mundwiler et al., 2004).

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied for their antimicrobial properties

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity The mode of action of antimicrobial agents often involves disrupting essential biological processes in the target organisms, such as cell wall synthesis, protein synthesis, or DNA replication

Biochemical Pathways

Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it’s possible that this compound could interfere with biochemical pathways essential to the survival of microbial cells. This could include pathways involved in cell wall synthesis, protein synthesis, or DNA replication in these cells.

Result of Action

Given the reported antimicrobial activity of 1,3,4-thiadiazole derivatives , it’s plausible that this compound could lead to the death of microbial cells by disrupting essential biological processes.

properties

IUPAC Name |

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O4S/c1-14-5-6-17(12-18(14)29-9-3-4-19(29)30)25-22(32)21(31)24-13-16-7-10-28(11-8-16)23(33)20-15(2)26-27-34-20/h5-6,12,16H,3-4,7-11,13H2,1-2H3,(H,24,31)(H,25,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUTPPOOQBOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450419.png)

![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)

![N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide](/img/structure/B2450426.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2450431.png)

![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)